

Panacyl Bromide: A Versatile Intermediate in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: Panacyl bromide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Panacyl bromide, more systematically known as 2-bromo-1-phenylethan-1-one or phenacyl bromide, is a highly versatile bifunctional reagent that serves as a cornerstone in the synthesis of a wide array of biologically active heterocyclic molecules.^{[1][2][3][4]} Its structure, featuring both a reactive α -bromoketone moiety and an aromatic ring, allows for diverse chemical transformations, making it an invaluable intermediate in medicinal chemistry and drug discovery. The two electrophilic centers, the α -carbon and the carbonyl carbon, are readily attacked by various nucleophiles, facilitating the construction of complex molecular architectures.^{[2][5]} This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles using **panacyl bromide** as a key starting material.

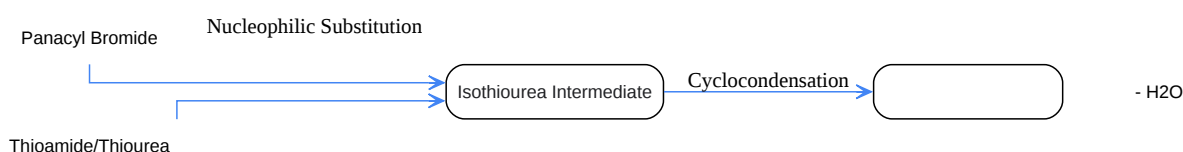
Synthesis of Bioactive Heterocycles

Panacyl bromide is a key precursor for the synthesis of numerous heterocyclic compounds, many of which exhibit significant pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.^{[2][3][6]} This section details the synthesis of four major classes of bioactive heterocycles: thiazoles, quinoxalines, 1,4-benzoxazines, and 1,4-benzothiazines.

Thiazoles: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α -haloketone, such as **panacyl bromide**, with a thioamide.[2][3] Thiazole-containing compounds are known to possess a broad spectrum of biological activities.[1][2][3][7]

General Reaction Scheme:



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Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from **panacyl bromide** and thiourea.

- Materials:
 - **Panacyl bromide** (2-bromoacetophenone)
 - Thiourea
 - Methanol
 - 5% Sodium carbonate solution
- Procedure:[8]

- In a 20 mL scintillation vial, combine **panacyl bromide** (5.0 mmol) and thiourea (7.5 mmol).
- Add methanol (5 mL) and a magnetic stir bar.
- Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
- Remove the reaction from heat and allow the solution to cool to room temperature.
- Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
- Filter the resulting precipitate through a Büchner funnel.
- Wash the filter cake with water.
- Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Quantitative Data:

Product	Reagents	Solvent	Time	Yield	Reference
2-Amino-4-phenylthiazole	Panacyl bromide, Thiourea	Methanol	30 min	High	[8]
Substituted 2-aminothiazoles	Substituted Panacyl bromides, Thiourea	Methanol	15 min	85-95%	[7]

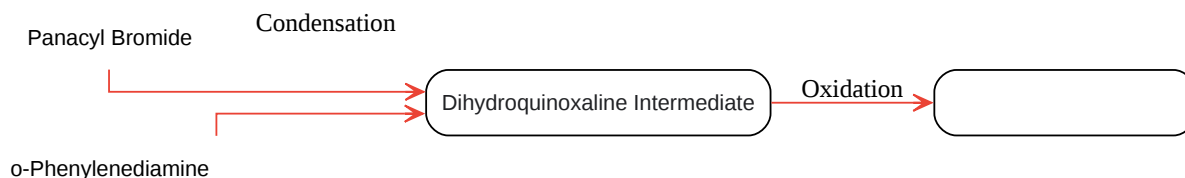
Biological Activity of Thiazole Derivatives:

Compound	Activity	Cell Line/Organism	IC50/MIC	Reference
1-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-chlorophenyl)-2-pyrazoline	Anticancer (EGFR inhibitor)	A549, MCF-7	4.34 μ M (EGFR)	[1]
2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole	Antibacterial	P. aeruginosa, S. aureus, B. subtilis, E. coli	1.56-3.13 μ g/mL	[2]
3-(2-(5-(6-bromobenzo[d][1,7]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile	Antimicrobial	S. typhimurium, P. vulgaris	31.25 μ g/mL	[2]

Quinoxalines

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities. They can be efficiently synthesized by the condensation of o-phenylenediamines with α -dicarbonyl compounds or their equivalents, such as **panacyl bromide**.^{[9][10][11]}

General Reaction Scheme:



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Caption: Quinoxaline Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

This protocol details the synthesis of 2-phenylquinoxaline from **panacyl bromide** and o-phenylenediamine using pyridine as a catalyst.[9]

- Materials:
 - **Panacyl bromide**
 - o-Phenylenediamine
 - Pyridine
 - Tetrahydrofuran (THF)
 - Ethyl acetate
 - Water
- Procedure:[9]
 - To a stirred mixture of **panacyl bromide** (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add o-phenylenediamine (1 mmol) at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

- Upon completion, pour the reaction mixture into water.
- Extract the product with ethyl acetate (2 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 2-phenylquinoxaline.

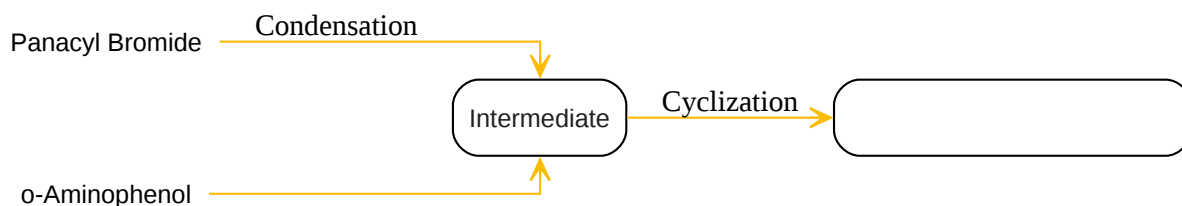
Quantitative Data:

Product	Reagents	Catalyst	Solvent	Time	Yield	Reference
2-Phenylquinoxaline	Panacyl bromide, o-Phenylene diamine	Pyridine	THF	2 h	92%	[9]
Substituted Quinoxalines	Substituted Panacyl bromides, o-Phenylene diamines	HCTU	DMF	42-45 min	75-90%	[11][12]

1,4-Benzoxazines

1,4-Benzoxazines are heterocyclic compounds containing both oxygen and nitrogen. Their synthesis often involves the reaction of 2-aminophenols with α -haloketones.

General Reaction Scheme:



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Caption: 1,4-Benzoxazine Synthesis Workflow.

Experimental Protocol: General Synthesis of 2-Aryl-2H-1,4-benzoxazines

This is a general procedure for the synthesis of 1,4-benzoxazines from 2-aminophenol and substituted **panacyl bromides**.

- Materials:
 - Substituted **panacyl bromide**
 - 2-Aminophenol
 - Potassium carbonate
 - Dimethylformamide (DMF)
- Procedure:
 - To a stirred solution of 2-aminophenol (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).
 - Add the substituted **panacyl bromide** (1 mmol) to the mixture.
 - Heat the reaction mixture at 80°C and monitor by TLC.
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

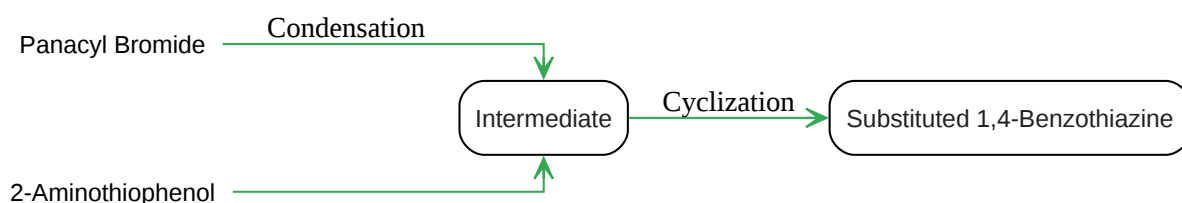
Quantitative Data:

Product	Reagents	Base	Solvent	Yield	Reference
2-Aryl-2H-1,4-benzoxazines	Panacyl bromides, 2-Aminophenol	K ₂ CO ₃	DMF	Good	General Method

1,4-Benzothiazines

1,4-Benzothiazines are sulfur and nitrogen-containing heterocycles with diverse biological activities.^[11] A common synthetic route involves the reaction of 2-aminothiophenol with α -haloketones like **panacyl bromide**.^[13]

General Reaction Scheme:



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Caption: 1,4-Benzothiazine Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Aryl-1,4-Benzothiazines

This protocol describes a method for synthesizing 1,4-benzothiazine derivatives.^[13]

- Materials:
 - **Panacyl bromide** (formed in situ from styrene and NBS)
 - 2-Aminothiophenol (2-ATP)
 - N-Bromosuccinimide (NBS)
 - Styrene
 - Cetylpyridinium bromide (CPB) aqueous solution
- Procedure:[\[13\]](#)
 - Dissolve styrene (1 mmol) and NBS (1.5 mmol) in an aqueous cetylpyridinium bromide (CPB) solution (5 mL).
 - Stir the reaction mixture at 30°C for 20 hours to form **panacyl bromide** in situ.
 - Add 2-aminothiophenol (1 mmol) to the reaction mixture.
 - Continue stirring for an additional 2-4 hours.
 - Work up the reaction mixture to isolate the 2-aryl-1,4-benzothiazine product.

Quantitative Data:

Product	Reagents	Conditions	Time	Yield	Reference
2-Aryl-1,4-benzothiazines	Styrene, NBS, 2-Aminothiophenol	Micellar nanoreactor	22-24 h	65-72%	[13]

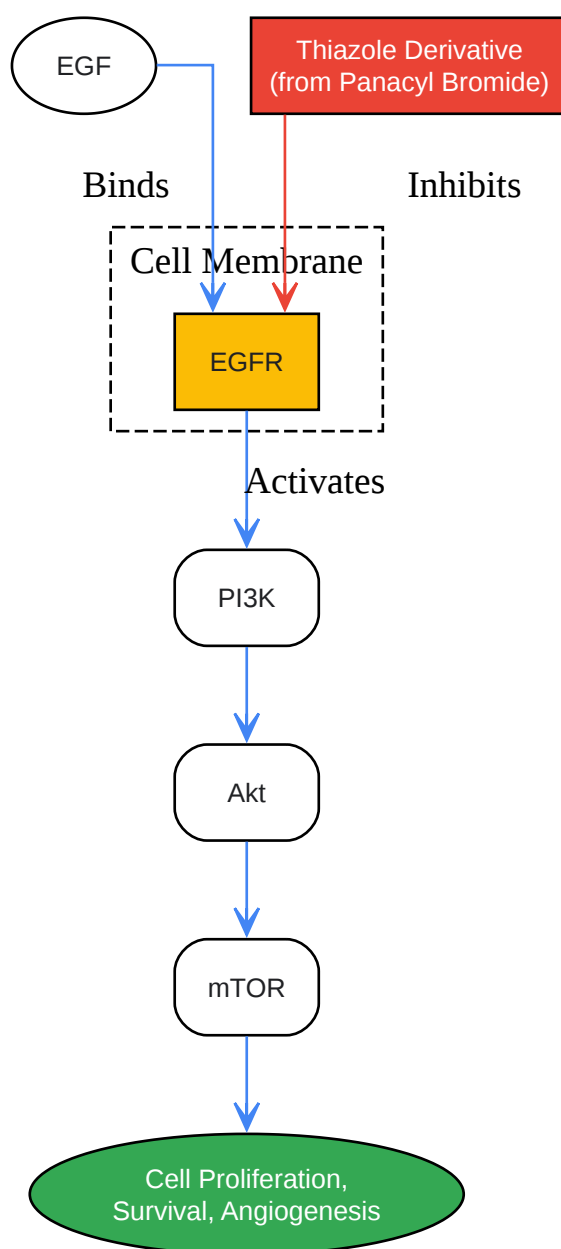
Signaling Pathways of Bioactive Molecules

Many of the heterocyclic compounds synthesized from **panacyl bromide** exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

The EGFR and PI3K/Akt/mTOR pathways are prominent targets for many of these novel anticancer agents.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[9\]](#)

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[\[14\]](#)[\[15\]](#) Its aberrant activation is a hallmark of many cancers. Several thiazole and quinoxaline derivatives synthesized from **panacyl bromide** have been shown to be potent inhibitors of EGFR.[\[1\]](#)[\[7\]](#)

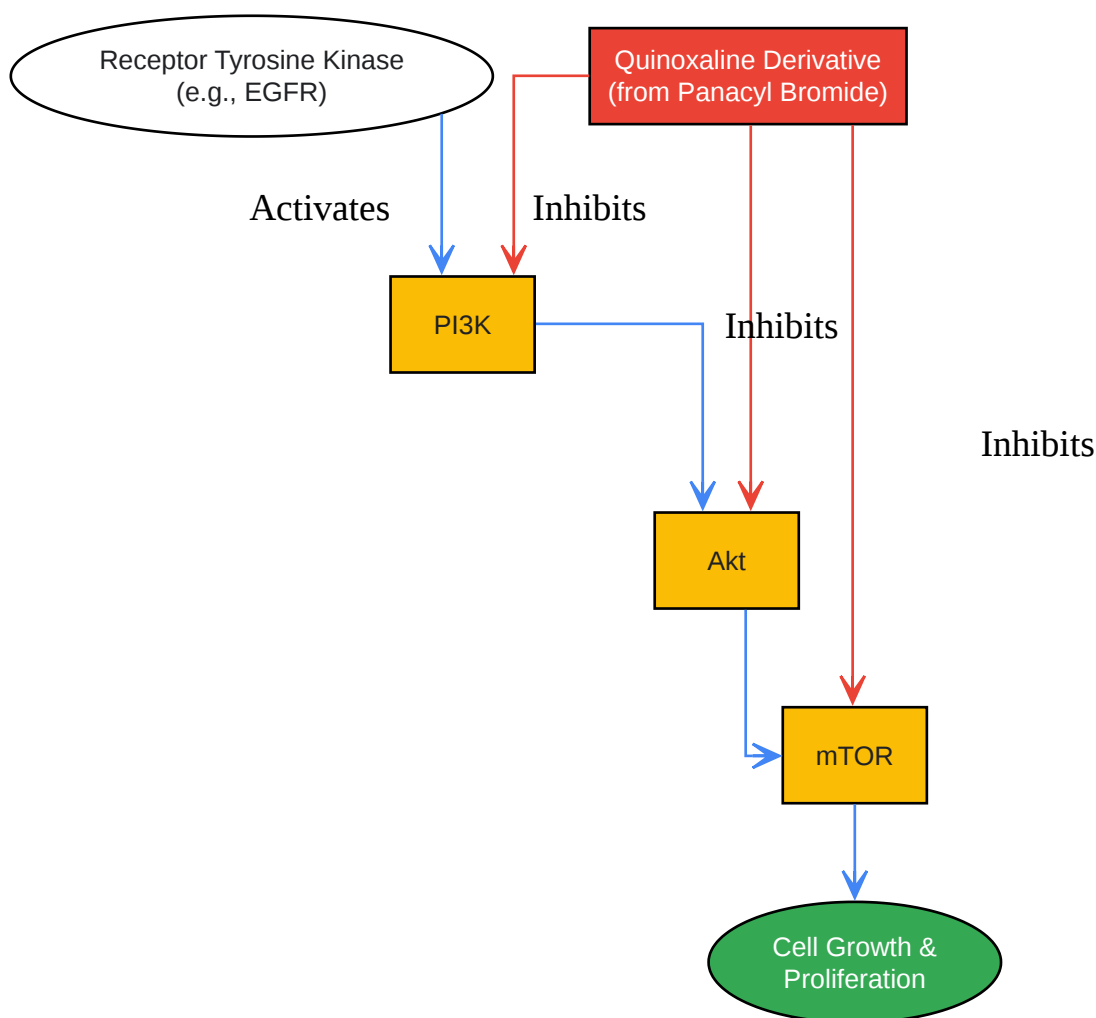


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Caption: Inhibition of EGFR Signaling by Thiazole Derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and metabolism.[16][17][18] Dysregulation of this pathway is common in cancer. Quinoxaline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.



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Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

Panacyl bromide is a readily accessible and highly reactive intermediate that facilitates the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing molecular scaffolds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The ability of these compounds to target key signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores the importance of **panacyl bromide** in modern medicinal chemistry research.

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